molecular formula C33H41NO2 B12416088 tert-Amyl ebastine-d5

tert-Amyl ebastine-d5

Cat. No.: B12416088
M. Wt: 488.7 g/mol
InChI Key: HPKXAPGAMCZWKF-HJBCDALPSA-N
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Description

tert-Amyl ebastine-d5 is a deuterated analog of tert-Amyl ebastine, which is a derivative of ebastine, a second-generation antihistamine. The compound is characterized by the presence of five deuterium atoms, which replace five hydrogen atoms in the molecule. This isotopic labeling is often used in scientific research to study the pharmacokinetics and metabolic pathways of the parent compound.

Preparation Methods

The synthesis of tert-Amyl ebastine-d5 involves several steps, starting from the appropriate deuterated precursors. The synthetic route typically includes the following steps:

    Formation of the tert-Amyl group: This involves the reaction of a suitable precursor with deuterated reagents to introduce the tert-Amyl group.

    Coupling with ebastine: The tert-Amyl group is then coupled with ebastine through a series of reactions, including nucleophilic substitution and reduction.

    Purification: The final product is purified using techniques such as chromatography to ensure the desired isotopic purity.

Chemical Reactions Analysis

tert-Amyl ebastine-d5 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the tert-Amyl group can be replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Amyl ebastine-d5 is primarily used in scientific research to study the pharmacokinetics and metabolism of ebastine. The deuterium atoms act as tracers, allowing researchers to track the compound’s distribution and breakdown in biological systems. This information is crucial for understanding the drug’s efficacy, safety, and potential side effects.

In addition to pharmacokinetic studies, this compound is used in:

    Chemistry: As a reference standard in analytical chemistry to study reaction mechanisms and pathways.

    Biology: To investigate the interaction of ebastine with biological targets, such as histamine receptors.

    Medicine: To develop new formulations and delivery methods for antihistamines.

    Industry: In the development of new drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of tert-Amyl ebastine-d5 is similar to that of ebastine. It acts as an antagonist of the histamine H1 receptor, blocking the effects of histamine and providing relief from allergic symptoms. The deuterium atoms do not significantly alter the compound’s pharmacological activity but help in tracking its metabolic fate.

The molecular targets of this compound include histamine H1 receptors, and the pathways involved in its action are related to the inhibition of histamine-induced signaling.

Comparison with Similar Compounds

tert-Amyl ebastine-d5 is unique due to its isotopic labeling with deuterium. Similar compounds include:

    Ebastine: The parent compound, which is a non-deuterated antihistamine.

    Desloratadine: Another second-generation antihistamine with similar pharmacological properties.

    Loratadine: A widely used antihistamine with a similar mechanism of action.

The uniqueness of this compound lies in its use as a research tool to study the pharmacokinetics and metabolism of ebastine, providing insights that are not possible with non-deuterated compounds.

Properties

Molecular Formula

C33H41NO2

Molecular Weight

488.7 g/mol

IUPAC Name

1-[4-(2-methylbutan-2-yl)phenyl]-4-[4-[(2,3,4,5,6-pentadeuteriophenyl)-phenylmethoxy]piperidin-1-yl]butan-1-one

InChI

InChI=1S/C33H41NO2/c1-4-33(2,3)29-19-17-26(18-20-29)31(35)16-11-23-34-24-21-30(22-25-34)36-32(27-12-7-5-8-13-27)28-14-9-6-10-15-28/h5-10,12-15,17-20,30,32H,4,11,16,21-25H2,1-3H3/i5D,7D,8D,12D,13D

InChI Key

HPKXAPGAMCZWKF-HJBCDALPSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2=CC=CC=C2)OC3CCN(CC3)CCCC(=O)C4=CC=C(C=C4)C(C)(C)CC)[2H])[2H]

Canonical SMILES

CCC(C)(C)C1=CC=C(C=C1)C(=O)CCCN2CCC(CC2)OC(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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